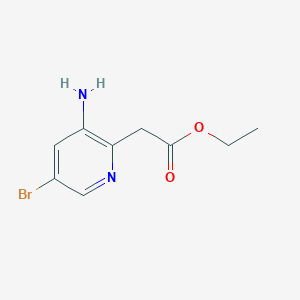

Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate

Description

Overview of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic synthesis. nih.gov Its unique electronic structure, characterized by a π-deficient ring system, imparts distinct reactivity patterns compared to its carbocyclic analog, benzene. This inherent reactivity, coupled with the ability to be readily functionalized, has made pyridine scaffolds ubiquitous in the design and synthesis of a vast array of complex molecules.

Synthetic strategies to access substituted pyridines are diverse and continually evolving. Classical methods often involve condensation reactions, while more contemporary approaches utilize transition metal-catalyzed cross-coupling reactions and C-H activation, allowing for the precise and efficient installation of various substituents. nih.gov The resulting decorated pyridine cores are integral components in pharmaceuticals, agrochemicals, and functional materials.

The Significance of Polyfunctionalized Pyridine Derivatives in Chemical Research

The introduction of multiple, distinct functional groups onto the pyridine ring gives rise to polyfunctionalized derivatives with enhanced utility in chemical research. These substituents can modulate the steric and electronic properties of the pyridine core, influencing its reactivity, coordinating ability, and biological activity. The strategic placement of functional groups allows for selective transformations at different positions of the ring, making them valuable intermediates in multi-step syntheses.

In medicinal chemistry, polyfunctionalized pyridines are considered "privileged scaffolds" as they can interact with a wide range of biological targets. researchgate.net The ability to introduce various functional groups provides a powerful tool for optimizing ligand-receptor interactions, leading to the development of potent and selective therapeutic agents. researchgate.netsciencepublishinggroup.com

Contextual Placement of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate within Heterocyclic Chemistry

Chemical Classification and Structural Features

Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate is a polyfunctionalized pyridine derivative. Its structure is characterized by a pyridine ring substituted with three distinct functional groups: an amino group (-NH₂) at the 3-position, a bromine atom (-Br) at the 5-position, and an ethyl acetate (B1210297) group (-CH₂CO₂Et) at the 2-position.

| Property | Value |

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Molecular Weight | 259.10 g/mol |

| Class | Heterocyclic Compound, Pyridine Derivative |

The presence of both an electron-donating amino group and an electron-withdrawing bromine atom, along with the sterically demanding ethyl acetate group, creates a unique electronic and steric environment on the pyridine ring.

Importance of the 2,3,5-Substitution Pattern on the Pyridine Ring

The 2,3,5-trisubstituted pattern is a significant motif in the design of biologically active molecules. researchgate.netacs.orgresearchgate.net This specific arrangement of substituents allows for a high degree of structural diversity and provides multiple points for interaction with biological macromolecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOWBXRYWIYOBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=N1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 3 Amino 5 Bromo 2 Pyridyl Acetate

Strategic Direct Synthetic Routes

Direct synthetic routes offer a straightforward approach to constructing the target molecule by forming the key bonds in a highly strategic manner. These methods primarily involve the functionalization of the pyridine (B92270) ring at the C-2 position.

Nucleophilic Substitution Reactions for Pyridine C-2 Functionalization

Nucleophilic substitution is a foundational strategy for introducing the ethyl acetate (B1210297) group onto the pyridine core. This typically involves the reaction of a suitably activated aminopyridine precursor with an ethyl haloacetate.

A primary method for synthesizing pyridyl acetates involves the direct alkylation of an appropriate pyridine derivative with an ethyl haloacetate, such as ethyl bromoacetate (B1195939). In a reaction analogous to the synthesis of related compounds, a substituted aminopyridine can be reacted with a haloacetate in the presence of a base. For instance, the synthesis of ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is achieved through a nucleophilic substitution pathway. While the direct C-alkylation of 3-amino-5-bromopyridine (B85033) at the C-2 position is challenging, a common strategy involves using a precursor where the C-2 position is activated for nucleophilic attack or is itself a nucleophile.

In a well-established procedure for a similar transformation, a heterocyclic amine derivative is reacted with ethyl bromoacetate in the presence of a base like anhydrous potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). The base is crucial for deprotonating a suitable precursor, generating a nucleophile that then attacks the electrophilic methylene (B1212753) carbon of ethyl bromoacetate, displacing the bromide ion and forming the desired carbon-carbon or nitrogen-carbon bond. For the synthesis of the title compound, this would ideally involve generating a carbanion at the C-2 position of the pyridine ring, which then acts as the nucleophile.

The efficiency of the alkylation reaction is highly dependent on the choice of solvent and base. The optimization of these parameters is critical to maximize the yield and minimize side reactions. Various solvent and base systems have been investigated for similar alkylation reactions on heterocyclic systems.

Solvent Selection: The solvent must be capable of dissolving the aminopyridine substrate and the base, while also being inert to the reaction conditions. Aprotic polar solvents are often preferred.

N,N-Dimethylformamide (DMF): Often the solvent of choice due to its high polarity, which facilitates the dissolution of reactants and stabilizes charged intermediates.

Acetonitrile (B52724) (MeCN): A common solvent for alkylation, though its lower boiling point may require longer reaction times or higher pressures.

Tetrahydrofuran (THF): Useful for its ability to dissolve a wide range of organic compounds, but its lower polarity might be less effective for certain reactions.

Dimethyl Sulfoxide (DMSO): A highly polar solvent that can accelerate reaction rates, but its high boiling point can make product isolation challenging.

Base Selection: The base plays a critical role in generating the nucleophile. The strength and nature of the base must be carefully chosen.

Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are commonly used, effective bases that are strong enough to promote the reaction without causing significant side product formation. Cesium carbonate is often noted for its superior performance in promoting alkylation.

Hydrides (NaH): A very strong base that can effectively deprotonate the substrate but may lead to undesired side reactions if not used under carefully controlled, anhydrous conditions.

Organic Amines (Triethylamine, DIPEA): Generally considered weaker bases and are often used as acid scavengers rather than for generating potent nucleophiles in C-alkylation reactions.

The interplay between the solvent and base is crucial. For example, the combination of potassium carbonate in DMF at room temperature or slightly elevated temperatures has proven effective in similar alkylation reactions, providing a good balance of reactivity and selectivity.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 25 | Moderate |

| 2 | K₂CO₃ | DMF | 80 | Good |

| 3 | Cs₂CO₃ | MeCN | 70 | High |

| 4 | NaH | THF | 0 to 25 | Good to High |

| 5 | Triethylamine (B128534) | CH₂Cl₂ | 25 | Low to None |

Installation of the Ethyl Acetate Moiety via C-C Bond Formation

An alternative direct approach involves the formation of the C-C bond between the pyridine C-2 carbon and the acetate methylene carbon using organometallic reagents. The Reformatsky reaction is a classic and effective method for this type of transformation. wikipedia.orglibretexts.orgnumberanalytics.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgorganic-chemistry.org

To apply this to the synthesis of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate, a suitable precursor such as 3-amino-5-bromo-pyridine-2-carbaldehyde would be required. The reaction proceeds through the following key steps:

Formation of the Reformatsky Enolate: Metallic zinc inserts into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromoacetate) via oxidative addition. This forms an organozinc reagent, also known as a Reformatsky enolate. wikipedia.orglibretexts.org These zinc enolates are notably less reactive than their lithium or magnesium (Grignard) counterparts, which prevents them from adding to the ester group of another molecule. wikipedia.org

Nucleophilic Addition: The organozinc reagent then adds to the carbonyl carbon of the 3-amino-5-bromo-pyridine-2-carbaldehyde.

Workup: An acidic workup protonates the resulting zinc alkoxide to yield a β-hydroxy ester. libretexts.org

Deoxygenation: The resulting hydroxyl group would then need to be removed through a subsequent deoxygenation step to yield the final target compound.

This method provides a powerful way to form the C-C bond directly, although it requires a multi-step sequence starting from the corresponding pyridine-2-carbaldehyde.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Ring Functionalization

Transition metal-catalyzed reactions, particularly those using palladium, have become indispensable tools in modern organic synthesis for forming C-C bonds. These methods offer high efficiency and functional group tolerance.

Palladium-Catalyzed Suzuki-Miyaura Coupling Strategies for Pyridyl-Acetate Backbone Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.

For the synthesis of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate, a plausible Suzuki-Miyaura strategy would involve the coupling of a di-halogenated pyridine precursor, such as 3-amino-2,5-dibromopyridine, with a boronate ester of ethyl acetate, like ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate. The reaction is performed in the presence of a palladium catalyst and a base. The key components of this reaction are:

Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be used, often in conjunction with phosphine (B1218219) ligands. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and Palladium(II) acetate [Pd(OAc)₂].

Base: A base is required to activate the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.

Solvent: The reaction is typically carried out in aprotic solvents like 1,4-dioxane, toluene, or DMF, often with the addition of water.

The selection of the catalyst, base, and solvent system is critical for achieving high yields, as demonstrated by optimization studies on similar bromopyridine substrates.

| Entry | Palladium Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | K₂CO₃ | DME/H₂O | Low |

| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | Moderate |

| 3 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | Good |

| 4 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | High |

| 5 | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane | Good |

This cross-coupling approach offers a versatile and highly convergent route to the target pyridyl-acetate backbone, allowing for the late-stage introduction of the ethyl acetate moiety.

Exploration of Other Transition Metal-Mediated C-Br Bond Functionalization

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed reactions are instrumental in functionalizing the C-Br bond of halopyridines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful method for introducing the amino group onto a bromo-pyridine scaffold. The development of this method has provided a more facile route to aryl amines compared to traditional methods, which often require harsh conditions. wikipedia.org The reaction is highly versatile and can be applied to a wide range of primary and secondary amines, including volatile ones when conducted in sealed tubes. wikipedia.orgresearchgate.net The catalyst system typically consists of a palladium precursor and a phosphine ligand, with a strong base like sodium tert-butoxide being essential for catalyst turnover. researchgate.net

| Component | Role | Examples |

|---|---|---|

| Palladium Precursor | Catalyst source | Pd(OAc)₂, [Pd₂(dba)₃] libretexts.orgchemspider.com |

| Ligand | Stabilizes catalyst, facilitates reaction | BINAP, dppp, Xantphos researchgate.netchemspider.comresearchgate.net |

| Base | Essential for catalyst turnover | NaOBut, Cs₂CO₃ chemspider.comresearchgate.net |

| Substrates | Coupling partners | Aryl/heteroaryl halides (e.g., 2-bromopyridines) and primary/secondary amines researchgate.net |

The Sonogashira and Heck reactions are valuable for forming carbon-carbon bonds, further expanding the toolkit for modifying halopyridines.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst. wikipedia.orgnrochemistry.com This reaction is highly efficient for creating sp²-sp carbon-carbon bonds under mild conditions, often at room temperature. wikipedia.orgnih.gov It has been successfully applied to halopyridines to synthesize 2-amino-3-alkynylpyridines, which are important precursors for other heterocyclic compounds. scirp.org

The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. organic-chemistry.org This method is particularly useful for the vinylation of aromatic rings. organic-chemistry.org The reaction typically requires a base and can be performed in various solvents, including aqueous media. nih.govnih.gov Studies have shown that heterocyclic bromides, such as bromopyridines, can successfully undergo Heck coupling with alkenes like styrene (B11656) to produce the desired products in good yields. researchgate.net

Multi-Component Reactions and Cascade Processes for Pyridine Core Construction

Instead of functionalizing a pre-existing pyridine ring, multi-component reactions (MCRs) and cascade processes offer an efficient way to construct the substituted pyridine core from simpler starting materials. bohrium.com MCRs are highly atom-economical as they combine three or more reactants in a single step to form a complex product. bohrium.com

The Hantzsch pyridine synthesis is a classic example of an MCR, typically involving the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849). wikipedia.org This method first produces a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine. wikipedia.org Modern variations focus on greener reaction conditions, such as using aqueous micelles or ionic liquids. wikipedia.org

Cascade reactions , also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. These processes allow for the rapid construction of complex molecular architectures from simple precursors. ccspublishing.org.cn For pyridine synthesis, cascade reactions can involve sequences like nucleophilic addition followed by cyclization and aromatization, providing access to highly substituted pyridines that are otherwise difficult to synthesize. ccspublishing.org.cnrsc.org

Chemo- and Regioselective Synthesis Considerations and Challenges

The synthesis of polysubstituted pyridines like Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate is complicated by challenges of chemo- and regioselectivity. The inherent electronic properties of the pyridine ring make it electron-deficient, which influences its reactivity towards functionalization. researchgate.net

Direct C-H functionalization of pyridines is a significant challenge. researchgate.net While the C2 and C4 positions are more readily functionalized due to the ring's electronics, selective derivatization at the C3 position is notoriously difficult and often requires specialized strategies. researchgate.netnih.gov These can include converting the pyridine into a more reactive intermediate, such as a Zincke imine, to achieve meta-functionalization. nih.gov

When multiple reactive sites are present, achieving regioselectivity is paramount. For instance, in a molecule with both a C-Br bond and multiple C-H bonds, reaction conditions must be carefully controlled to target the desired position. The presence of directing groups can steer functionalization to a specific site. znaturforsch.com However, developing directing-group-free methods is a major goal in modern synthetic chemistry. nih.gov The use of specific reagents, such as Grignard reagents with 2-halopyridine N-oxides, can provide a solution for achieving C2/C6 site-controllable functionalization. nih.gov Overcoming these challenges is crucial for the efficient and predictable synthesis of complex pyridine derivatives. researchgate.net

Chemical Reactivity and Derivatization Strategies of Ethyl 2 3 Amino 5 Bromo 2 Pyridyl Acetate

Reactivity of the C-3 Amino Functionality

The amino group at the C-3 position of the pyridine (B92270) ring is a key functional group that readily participates in a variety of chemical reactions, making it a pivotal point for molecular elaboration. Its reactivity is characteristic of aromatic amines, enabling transformations such as acylation, sulfonylation, Schiff base formation, and diazotization.

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation

The nucleophilic nature of the C-3 amino group allows for its straightforward conversion into amides and sulfonamides through reactions with acylating and sulfonylating agents, respectively. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

The acylation of the amino group in aminopyridine derivatives can be selectively achieved using acid chlorides or anhydrides. acs.org This reaction typically proceeds under basic conditions or in aprotic solvents to yield the corresponding N-acylpyridines. The choice of the acylating agent and reaction conditions can be tailored to achieve high yields and selectivity. For instance, unreactive amines can be acylated by refluxing with an excess of an acid anhydride. calpaclab.com While specific data for Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate is not extensively documented, the reactivity is expected to be analogous to other 3-aminopyridine (B143674) derivatives.

Table 1: Representative Acylation Reactions of Aminopyridines

| Acylating Agent | Reagent/Solvent | Product | Reference |

| Acetyl Chloride | Pyridine | N-(pyridin-3-yl)acetamide | ijssst.info |

| Acetic Anhydride | Reflux | N-(pyridin-3-yl)acetamide | calpaclab.com |

| Endic Anhydride | N/A | Corresponding amido acid | acs.org |

This table presents generalized reactions for aminopyridines; specific conditions for Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate may vary.

Schiff Base Formation and Subsequent Reductions to Secondary/Tertiary Amines

The primary amino group at the C-3 position can undergo condensation with aldehydes and ketones to form Schiff bases (imines). researchgate.net These reactions are typically catalyzed by an acid and involve the removal of water to drive the equilibrium towards the product. nih.gov The resulting imine can then be reduced to a more stable secondary or tertiary amine using various reducing agents.

Commonly, the reduction of the C=N double bond of the Schiff base is achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). mdpi.com This two-step process provides a versatile method for the N-alkylation of the amino group.

Table 2: General Scheme for Schiff Base Formation and Reduction

| Step | Reactants | Conditions | Product |

| 1 | 3-Aminopyridine derivative, Aldehyde/Ketone | Acid catalyst, Dehydration | Schiff Base (Imine) |

| 2 | Schiff Base | Sodium Borohydride (NaBH₄) | Secondary/Tertiary Amine |

This table outlines a general synthetic route. Specific substrates and conditions will influence the outcome.

Diazotization and Subsequent Transformations (e.g., Sandmeyer-type reactions)

The C-3 amino group can be converted into a diazonium salt through treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr). mdpi.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. wikipedia.org

In a Sandmeyer-type reaction, the diazonium group is replaced by a nucleophile, often with the aid of a copper(I) salt catalyst. nih.gov This allows for the introduction of a wide range of substituents, including halogens (Cl, Br), cyano groups (CN), and hydroxyl groups (OH), onto the pyridine ring at the C-3 position. wikipedia.org For instance, treatment of an aminopyridine-derived diazonium salt with copper(I) bromide (CuBr) would be expected to yield the corresponding 3-bromopyridine (B30812) derivative. heteroletters.org

Table 3: Potential Sandmeyer Reactions for Diazotized Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate

| Reagent | Expected Product at C-3 | Reference |

| Copper(I) Chloride (CuCl) | Chloro | wikipedia.org |

| Copper(I) Bromide (CuBr) | Bromo | wikipedia.orgheteroletters.org |

| Copper(I) Cyanide (CuCN) | Cyano | wikipedia.org |

| Copper(I) Oxide (Cu₂O) / H₂O | Hydroxyl | wikipedia.org |

This table illustrates potential transformations based on established Sandmeyer reaction protocols.

Condensation Reactions with Carbonyl Compounds and Active Methylene (B1212753) Compounds

The amino group at C-3 can participate in condensation reactions with various carbonyl-containing compounds. With dicarbonyl compounds or α,β-unsaturated carbonyls, cyclization reactions can occur, leading to the formation of fused heterocyclic systems.

Furthermore, condensation with active methylene compounds, which possess acidic protons flanked by electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate), can lead to the formation of new carbon-carbon bonds and potentially subsequent cyclization to form substituted pyridine or fused pyridine ring systems. nih.govnih.gov The specific outcome of these reactions is highly dependent on the nature of the active methylene compound and the reaction conditions employed.

Reactivity of the C-2 Ethyl Acetate (B1210297) Moiety

The ethyl acetate group at the C-2 position of the pyridine ring also presents opportunities for chemical modification. The ester functionality can undergo hydrolysis, transesterification, and the methylene group adjacent to the carbonyl can exhibit acidic properties, allowing for further derivatization.

The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-amino-5-bromo-2-pyridyl)acetic acid. quora.com This carboxylic acid can then serve as a precursor for other functional groups. Notably, pyridylacetic acids, particularly those with the substituent at the 2- or 4-position, are susceptible to decarboxylation upon heating. nih.govacs.org This property could be exploited to remove the acetic acid side chain if desired.

Transesterification, the conversion of the ethyl ester to another ester, can be achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. scielo.br This allows for the modification of the ester group to suit specific synthetic needs or to alter the physical properties of the molecule.

Table 4: Potential Reactions of the C-2 Ethyl Acetate Moiety

| Reaction | Reagents/Conditions | Product | Reference |

| Hydrolysis | H₃O⁺ or OH⁻ | 2-(3-amino-5-bromo-2-pyridyl)acetic acid | quora.com |

| Decarboxylation | Heat | 3-amino-5-bromo-2-methylpyridine | nih.govacs.org |

| Transesterification | R'OH, H⁺ or base catalyst | Alkyl 2-(3-amino-5-bromo-2-pyridyl)acetate | scielo.br |

This table summarizes key transformations of the ethyl acetate group based on the known reactivity of similar compounds.

Hydrolysis to Carboxylic Acid Derivatives

The ester functionality of ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(3-amino-5-bromo-2-pyridyl)acetic acid. This reaction is a fundamental transformation in organic synthesis, converting the ester into a more versatile carboxylic acid group, which can then be used in a variety of subsequent reactions, such as amide bond formation.

Table 1: General Conditions for Ester Hydrolysis

| Condition | Reagents | Solvent | Temperature |

|---|---|---|---|

| Acidic | HCl, H₂SO₄ | Water, Dioxane/Water | Reflux |

Transesterification and Amidation Reactions

The ethyl ester group can be converted to other esters through transesterification or to amides via amidation.

Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst. This process is an equilibrium reaction, and to drive it to completion, the reactant alcohol is typically used in large excess, or the ethanol (B145695) byproduct is removed as it is formed. This strategy allows for the introduction of different alkyl or aryl groups into the ester functionality, which can modify the compound's physical and chemical properties.

Amidation is the reaction of the ethyl ester with a primary or secondary amine to form the corresponding amide. This transformation is generally more facile than transesterification, as amines are typically more nucleophilic than alcohols. The reaction can often be carried out by heating the ester with the amine, sometimes with a catalyst. The resulting amides are generally more stable than the corresponding esters and are important functional groups in many biologically active molecules.

Knoevenagel-type Condensations Involving the Alpha-Methylene Group

The alpha-methylene group (the CH₂ group adjacent to the ester's carbonyl) in ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate is activated by the adjacent ester group, making its protons acidic. This allows it to participate in Knoevenagel-type condensation reactions with aldehydes and ketones in the presence of a weak base. rsc.org This reaction is a classic method for forming carbon-carbon double bonds. wikipedia.org

In a typical Knoevenagel condensation, the base deprotonates the alpha-methylene group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the aldol-type intermediate yields an α,β-unsaturated product. wikipedia.org The use of aromatic aldehydes in such condensations with ethyl pyridylacetates has been documented. rsc.org

Table 2: Knoevenagel-type Condensation Reactants and Products

| Reactant 1 | Reactant 2 (Carbonyl) | Base Catalyst | Product Type |

|---|---|---|---|

| Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate | Aromatic Aldehyde (e.g., Benzaldehyde) | Piperidine, Pyridine | Ethyl 2-(3-amino-5-bromo-2-pyridyl)-3-arylacrylate |

Reactivity of the C-5 Bromine Atom

The bromine atom at the C-5 position of the pyridine ring is a key site for functionalization, enabling a variety of substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Halopyridines

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the substitution of the bromine atom, particularly if the pyridine ring is sufficiently activated by electron-withdrawing groups. acsgcipr.org In the case of ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate, the pyridine ring itself is electron-deficient, which facilitates nucleophilic attack. The reaction proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer complex. acsgcipr.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide. The amino group at the C-3 position, being an electron-donating group, may somewhat deactivate the ring towards SNAr compared to a pyridine ring with only electron-withdrawing substituents. However, SNAr reactions on aminohalopyridines have been reported. nih.gov

Further Cross-Coupling Reactions (e.g., utilizing the C-Br bond for further functionalization)

The C-5 bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.org It is a versatile method for forming biaryl compounds and has been successfully applied to pyridyl halides. nih.govrsc.org

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction has been demonstrated with bromopyridines, including those with amino substituents. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromopyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnumberanalytics.com This method is highly effective for the synthesis of aryl-alkynes and has been reported for bromopyridines. rsc.orgjk-sci.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine. wikipedia.orglibretexts.org This provides a direct method to introduce a wide range of amino groups at the C-5 position.

Table 3: Common Cross-Coupling Reactions at the C-5 Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl/Vinyl-3-aminopyridine derivative |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | 5-Alkenyl-3-aminopyridine derivative |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-3-aminopyridine derivative |

Ring Transformations and Cycloaddition Reactions Involving the Pyridine Core

While the pyridine ring is aromatic and generally stable, it can participate in certain ring transformation and cycloaddition reactions, although often under forcing conditions or with specific activation.

Diels-Alder Reactions: Pyridines are generally poor dienes in Diels-Alder reactions due to their aromatic stability. However, the reaction can be facilitated by using electron-deficient dienophiles and by activating the pyridine ring. acsgcipr.org One method to overcome the aromaticity is through the use of a transition metal complex to coordinate to the pyridine, thereby disrupting its aromatic character and promoting cycloaddition. nih.gov Another approach is the inverse-electron-demand Diels-Alder reaction, where an electron-rich alkene reacts with an electron-deficient azadiene. While not a direct reaction of the pyridine core itself, it is a common strategy for synthesizing substituted pyridines. nih.govacs.org For ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate, a direct Diels-Alder reaction on the pyridine ring would be challenging without specific activation.

Ring Transformations: Ring transformations of pyridines typically require harsh conditions or specific substitution patterns that activate the ring for cleavage. Such reactions are less common for simple substituted pyridines like the title compound under standard laboratory conditions.

Tandem Reactions and Cascade Sequences for Complex Scaffold Construction

The strategic placement of amino, bromo, and ethyl acetate functionalities on the pyridine ring of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate makes it a versatile precursor for the construction of complex, fused heterocyclic scaffolds through tandem and cascade reactions. These one-pot sequences, which involve multiple bond-forming events in a single synthetic operation, are highly valued in medicinal and materials chemistry for their efficiency and atom economy. While specific literature detailing extensive tandem reactions directly from this starting material is nascent, its inherent reactivity patterns, inferred from studies on analogous 3-aminopyridine and 2-pyridylacetate (B8455688) derivatives, allow for the exploration of several potent synthetic strategies.

One of the most promising avenues for complex scaffold construction involves the initial reaction of the 3-amino group, followed by cyclization involving the ethyl acetate moiety. For instance, a plausible and powerful approach is the multicomponent reaction of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate with a 1,3-dicarbonyl compound and an aldehyde. This type of reaction, often a variation of the Hantzsch pyridine synthesis, can lead to the formation of a dihydropyridine (B1217469) ring fused to the initial pyridine core. The reaction would proceed through an initial Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound, followed by a Michael addition of the enamine (formed from the 3-amino group of the starting material) to the resulting α,β-unsaturated system. A subsequent intramolecular condensation and dehydration would then yield a complex polycyclic structure.

Another viable strategy involves a tandem reaction sequence initiated by the reaction of the 3-amino group with a suitable dielectrophile. For example, reaction with an α,β-unsaturated nitrile could lead to a Michael addition followed by an intramolecular cyclization onto the ester group, furnishing a fused dihydropyridinone ring. The bromine atom at the 5-position can then serve as a handle for further functionalization or as a site for subsequent intramolecular cyclization in a later step, thereby increasing the molecular complexity.

Furthermore, cascade reactions can be designed to exploit both the amino and the activated methylene group of the acetate moiety. A hypothetical cascade could involve the initial acylation or sulfonylation of the 3-amino group, followed by a base-mediated intramolecular cyclization of the methylene group onto the newly introduced functionality. This would result in the formation of a fused six-membered ring. Subsequent palladium-catalyzed cross-coupling reactions at the bromine position could then be employed to introduce additional diversity and build even more complex molecular architectures in a one-pot fashion.

| Reaction Type | Reactants | Potential Scaffold | Key Transformations |

| Multicomponent Reaction | Aldehyde, 1,3-Dicarbonyl Compound | Fused Dihydropyridine | Knoevenagel condensation, Michael addition, Intramolecular cyclization |

| Tandem Michael Addition-Cyclization | α,β-Unsaturated Nitrile | Fused Dihydropyridinone | Michael addition, Intramolecular aminolysis |

| Acylation-Intramolecular Cyclization Cascade | Acylating Agent, Base | Fused Pyridinone | N-Acylation, Intramolecular condensation |

Applications As a Synthetic Building Block in Complex Chemical Architectures

Precursor in Polyheterocyclic Systems Synthesis

The structural framework of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate, featuring a 2-substituted-3-aminopyridine, is a key synthon for the construction of fused heterocyclic rings. The presence of the amino group ortho to the ester-containing side chain allows for intramolecular cyclization reactions, while its nucleophilic character facilitates intermolecular reactions with various electrophiles, leading to the formation of diverse and complex polyheterocyclic scaffolds.

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate is a prime candidate for such transformations, enabling the construction of fused ring systems where a new ring is built onto the existing pyridine (B92270) core. These reactions often involve the condensation of the amino group with a suitable binucleophile or a molecule containing two electrophilic centers.

The synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives often involves the reaction of a 3-aminopyrazolo[3,4-b]pyridine precursor with various carbon building blocks. researchgate.net While direct synthesis from Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate is not explicitly detailed in the reviewed literature, analogous transformations suggest a plausible synthetic route. For instance, 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is known to react with 4-substituted arylidene malononitriles or ethyl acetoacetate (B1235776) to yield the corresponding pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net This suggests that Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate could potentially be converted to a pyrazolo[3,4-b]pyridine intermediate, which could then undergo similar cyclization reactions.

The general reaction for the formation of the pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine ring system from a related 3-aminopyrazolo[3,4-b]pyridine is presented in the table below.

| Reactant 1 | Reactant 2 | Product | Reference |

| 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | 4-Substituted arylidene malononitriles | Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives | researchgate.net |

| 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | Ethyl acetoacetate | Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivative | researchgate.net |

These reactions showcase the versatility of the 3-amino group in constructing the fused pyrimidine (B1678525) ring.

The synthesis of pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives can be achieved through the diazotization of a 3-aminopyrazolo[3,4-b]pyridine precursor, followed by coupling with a suitable active methylene (B1212753) compound. researchgate.net For example, the diazotization of 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine and subsequent coupling with ethyl cyanoacetate (B8463686) leads to the formation of a pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivative. researchgate.net This synthetic strategy highlights a potential pathway where Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate could be first transformed into a corresponding pyrazolo[3,4-b]pyridine, which would then serve as the starting material for the construction of the fused triazine ring system.

A summary of a representative reaction is provided in the table below.

| Precursor | Reaction Steps | Coupling Agent | Product | Reference |

| 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | 1. Diazotization 2. Coupling | Ethyl cyanoacetate | Pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivative | researchgate.net |

This method underscores the importance of the amino functionality in accessing complex fused heterocyclic systems.

While the direct use of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate in the construction of dihydropyridines is not prominently featured in the available literature, related structures are known to participate in such syntheses. For instance, N-(5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-cyanoacetamide, derived from a 3-aminopyrazolo[3,4-b]pyridine, can be utilized for the synthesis of 6-amino-4-aryl-1-(pyrazolo[3,4-b]-pyridin-3-yl)-1,2-dihydropyridine derivatives through its reaction with various arylidene malononitriles. researchgate.net This suggests that the amino group of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate, after suitable modification, could act as a nucleophile in reactions leading to the formation of a dihydropyridine (B1217469) ring.

The following table outlines a relevant analogous reaction.

| Starting Material | Reagent | Product | Reference |

| N-(5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-cyanoacetamide | Arylidene malononitrile | 6-Amino-4-aryl-1-(pyrazolo[3,4-b]-pyridin-3-yl)-1,2-dihydropyridine derivative | researchgate.net |

Annulation Reactions to Form Fused Pyridine Rings (e.g., Pyrido-pyrimidines, Pyrazolo-pyridines)

Role in Advanced Organic Synthesis Strategies (e.g., as a versatile intermediate for other complex molecules)

Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate serves as a versatile intermediate in advanced organic synthesis, primarily due to its multifunctional nature. The presence of the amino group allows for a wide range of transformations, including acylation, alkylation, and diazotization, leading to a variety of other functionalized pyridine derivatives. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, and alkynyl substituents. Furthermore, the ethyl acetate (B1210297) moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carbonyl derivatives. This array of possible transformations makes Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate a valuable starting material for the synthesis of a broad spectrum of more complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net

Precursor for Analogs of Bioactive Molecules

The pyridine scaffold is a common feature in many biologically active compounds. Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate provides a convenient starting point for the synthesis of analogs of these molecules, enabling the exploration of structure-activity relationships.

One significant application of this compound is in the synthesis of fused heterocyclic systems, which are often the core structures of various therapeutic agents. For instance, the amino and acetate groups can participate in intramolecular cyclization reactions to form bicyclic or tricyclic ring systems. The bromine atom can be utilized in cross-coupling reactions to introduce diverse substituents, further modifying the molecular structure.

A notable example is the use of similar aminopyridine derivatives in the synthesis of imidazopyridines. These compounds are known to exhibit a wide range of biological activities. The synthesis often involves the reaction of the aminopyridine with an α-haloketone, leading to the formation of the fused imidazole (B134444) ring. While direct studies on Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate in this specific reaction are not extensively documented in publicly available literature, the reactivity of its functional groups suggests its potential as a precursor for novel imidazopyridine analogs.

Furthermore, the general class of aminopyridine esters is utilized in the synthesis of various nitrogen-containing heterocycles. encyclopedia.pubmdpi.com These heterocyclic structures are integral to the development of new chemical entities with potential therapeutic applications. The versatility of these building blocks allows for the creation of diverse molecular libraries for screening purposes.

Development of Precursors for Functional Organic Materials

The unique electronic and structural properties of pyridine-containing molecules make them attractive candidates for the development of functional organic materials. These materials have potential applications in areas such as organic electronics and sensor technology. Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate can serve as a monomer or a key intermediate in the synthesis of polymers and other organic materials with specific functional properties.

The presence of the amino and bromo groups on the pyridine ring allows for polymerization through various coupling reactions. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and create conjugated polymer backbones. The amino group can be used to link monomer units or to modify the properties of the resulting polymer.

Research into pyridine-based luminogens has shown that the introduction of electron-donating and electron-withdrawing groups can lead to materials with interesting photophysical properties, such as aggregation-induced emission enhancement (AIEE). While specific studies detailing the use of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate for this purpose are limited, its structure, containing both an electron-donating amino group and an electron-withdrawing bromo group, suggests its potential as a precursor for such luminescent materials.

The development of conducting polymers is another area where this compound could find application. Polypyrrole and its derivatives are well-known conducting polymers. The ability to functionalize the pyridine ring of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate and subsequently polymerize it could lead to the creation of novel conducting materials with tailored properties.

Below is a table summarizing the potential applications of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate as a synthetic building block.

| Application Area | Synthetic Strategy | Potential Product Class |

| Bioactive Molecule Analogs | Intramolecular cyclization, Cross-coupling reactions | Fused heterocyclic systems (e.g., Imidazopyridines) |

| Functional Organic Materials | Palladium-catalyzed cross-coupling polymerization | Conjugated polymers, Luminescent materials |

Advanced Spectroscopic and Mechanistic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate, the spectrum is expected to show signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the acetate (B1210297) group, the protons of the ethyl ester, and the amine protons.

The two protons on the pyridine ring are in different chemical environments and are expected to appear as distinct doublets due to coupling with each other. The amine (NH₂) protons would likely appear as a broad singlet. The ethyl group of the ester will present as a quartet for the methylene (-CH₂-) group coupled to the methyl (-CH₃) group, and a triplet for the methyl group coupled to the methylene group. The methylene protons of the acetate side chain (-CH₂-COOEt) are expected to be a singlet as they have no adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-4 | ~7.5 - 7.8 | Doublet (d) | ~2-3 |

| Pyridine H-6 | ~7.8 - 8.1 | Doublet (d) | ~2-3 |

| NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | N/A |

| CH₂ (acetate) | ~3.7 - 3.9 | Singlet (s) | N/A |

| OCH₂ (ethyl) | ~4.1 - 4.3 | Quartet (q) | ~7.1 |

| CH₃ (ethyl) | ~1.2 - 1.4 | Triplet (t) | ~7.1 |

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~170 - 172 |

| Pyridine C-2 | ~155 - 158 |

| Pyridine C-3 | ~145 - 148 |

| Pyridine C-6 | ~140 - 143 |

| Pyridine C-4 | ~125 - 128 |

| Pyridine C-5 (C-Br) | ~105 - 108 |

| OCH₂ (ethyl) | ~61 - 63 |

| CH₂ (acetate) | ~40 - 42 |

| CH₃ (ethyl) | ~14 - 15 |

While 1D NMR provides fundamental information, 2D NMR experiments are crucial for establishing definitive connectivity.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, confirming the relationship between the H-4 and H-6 protons on the pyridine ring and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively assign each proton signal to its corresponding carbon signal (e.g., the ethyl -OCH₂- protons to the ethyl -OCH₂- carbon).

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is vital for piecing together the molecular structure. For instance, correlations would be expected from the acetate methylene protons to the C-2 of the pyridine ring and to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between protons that are close in space, which helps in determining the molecule's conformation. For this molecule, NOESY could show spatial proximity between the acetate methylene protons and the H-6 proton of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination

HRMS is used to determine the exact mass of a molecule with very high precision, which allows for the unambiguous determination of its elemental formula. The molecular formula of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate is C₉H₁₁BrN₂O₂. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak [M]+ and [M+2]+, separated by two mass units and having nearly equal intensity.

Table 3: Predicted HRMS Data for Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate

| Ion | Calculated Exact Mass |

|---|---|

| [C₉H₁₁⁷⁹BrN₂O₂ + H]⁺ | 259.0131 |

| [C₉H₁₁⁸¹BrN₂O₂ + H]⁺ | 261.0111 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. A strong absorption band for the ester carbonyl (C=O) stretch is expected around 1730-1750 cm⁻¹. The C-O stretch of the ester would appear in the 1100-1300 cm⁻¹ region, and C-N and C-Br stretching vibrations would be found in the fingerprint region at lower wavenumbers.

Raman Spectroscopy : Raman spectroscopy provides complementary information. Aromatic C=C and C=N stretching vibrations of the pyridine ring would give strong signals in the 1400-1600 cm⁻¹ region. The C-Br stretch would also be Raman active, typically appearing at a low frequency.

Table 4: Predicted Key Vibrational Frequencies for Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 2980 | IR, Raman |

| Ester (C=O) | Stretch | 1730 - 1750 | IR |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | IR, Raman |

| Ester (C-O) | Stretch | 1100 - 1300 | IR |

Chromatographic Methods for Purity Assessment and Isolation

The purity and isolation of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate are critical for its application in further chemical synthesis and analysis. Chromatographic techniques are indispensable tools for achieving high purity and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the purity and conducting quantitative analysis of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate. The separation of this compound and its potential impurities is typically achieved using reversed-phase HPLC. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

For aminopyridine derivatives, a common approach involves using a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient separation of compounds with varying polarities. Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum of the pyridine ring system to ensure high sensitivity.

A new separation mode based on hydrogen bonding has also been developed for aminopyridine isomers. This technique utilizes a specialized stationary phase and a mobile phase composed of acetonitrile and methanol with additives, offering an alternative, selective separation mechanism that is compatible with mass spectrometry. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Aminopyridines

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting parameters for method development for a compound like Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate, based on general methods for similar aromatic amines.

Column Chromatography (Silica Gel, Reversed-Phase) for Purification

For the purification of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate on a preparative scale, column chromatography is the method of choice. Both normal-phase and reversed-phase chromatography can be employed, depending on the specific separation requirements.

Normal-Phase Column Chromatography:

Silica (B1680970) gel is the most common stationary phase for the purification of multi-substituted pyridines. nih.gov The choice of eluent is crucial for successful separation. A mixture of a nonpolar solvent, such as hexanes, and a more polar solvent, like ethyl acetate, is a common starting point. researchgate.net For aminopyridines, which can exhibit strong interactions with the acidic silica surface, the addition of a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase can improve peak shape and prevent tailing. sciencemadness.org The polarity of the solvent system is gradually increased to elute the compound from the column.

Reversed-Phase Column Chromatography:

Reversed-phase chromatography, using a C18-functionalized silica gel, is an alternative for purifying polar compounds. The mobile phase typically consists of a mixture of water and a miscible organic solvent like acetonitrile or methanol. This technique is particularly useful for separating compounds that are highly retained on normal-phase silica gel.

Table 2: Typical Column Chromatography Systems for Aminopyridine Derivatives

| Chromatography Mode | Stationary Phase | Typical Eluent System |

| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate gradient |

| Normal-Phase (for basic compounds) | Silica Gel | Hexane/Ethyl Acetate with 0.5% Triethylamine |

| Reversed-Phase | C18 Silica Gel | Water/Acetonitrile gradient |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of chemical reactions that produce or consume Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate. It allows for the quick assessment of the presence of starting materials, intermediates, and products.

For aromatic amines, silica gel plates (Silica Gel G) are commonly used as the stationary phase. researchgate.net A suitable mobile phase, or solvent system, is selected to achieve good separation of the spots on the TLC plate. A common starting point for developing a TLC solvent system for aminopyridines is a mixture of hexanes and ethyl acetate. researchgate.net The ratio of these solvents is adjusted to obtain an optimal retention factor (Rf) for the compound of interest, typically between 0.3 and 0.7. Visualization of the spots can be achieved under UV light, as the pyridine ring is UV-active, or by using staining agents such as potassium permanganate (B83412) or an iodine chamber. researchgate.net For compounds with free amine groups, the use of basic alumina (B75360) plates or the addition of a small amount of a base like ammonia (B1221849) or triethylamine to the eluent can prevent streaking. sciencemadness.org

Mechanistic Studies on Reaction Pathways

Understanding the reaction mechanisms involving Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate is fundamental for optimizing reaction conditions and developing new synthetic methodologies.

Kinetic Studies for Rate Law Determination

Kinetic studies are performed to determine the rate law of a reaction, which provides insights into the reaction mechanism, including the order of the reaction with respect to each reactant. For reactions involving Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate, the reaction progress can be monitored by taking aliquots at various time points and analyzing them by techniques such as HPLC or UV-Vis spectroscopy. mdpi.com

By systematically varying the concentration of each reactant while keeping others constant, the effect on the initial reaction rate can be determined. This data allows for the establishment of the rate equation:

Rate = k[Reactant A]^x[Reactant B]^y

Isotope Labeling Experiments (e.g., Kinetic Isotope Effects)

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms. A key application of this technique is the determination of the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. taylorandfrancis.com

If a bond to an isotopically labeled atom is broken or formed in the rate-determining step of a reaction, a primary KIE is often observed. For example, if a carbon-hydrogen bond is cleaved in the rate-limiting step, replacing the hydrogen with deuterium (B1214612) (a heavier isotope) will typically result in a slower reaction rate. The magnitude of the KIE (kH/kD) can provide information about the transition state of the reaction.

Due to a lack of specific research data on the advanced characterization of "Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate," a detailed article on the topics of intermediates trapping and in-situ spectroscopic monitoring for this specific compound cannot be generated at this time.

Extensive searches for scholarly articles detailing these particular mechanistic and spectroscopic studies for Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate did not yield specific results. Scientific literature currently available does not appear to cover the application of intermediates trapping techniques or in-situ spectroscopic monitoring in the context of reactions involving this compound.

Therefore, to adhere to the principles of scientific accuracy and to avoid speculation, the requested article sections cannot be developed.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. ijret.org A typical study on Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netijret.org A smaller gap suggests higher reactivity. ijret.org

Illustrative Data Table for HOMO-LUMO Analysis (Note: The following data is hypothetical and for illustrative purposes only.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

NMR Chemical Shift Prediction: DFT calculations can predict the 1H and 13C NMR chemical shifts of a molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted spectra can then be compared with experimental data to confirm the molecular structure.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods are often used to calculate thermochemical properties such as enthalpy of formation, entropy, and heat capacity. They can also be employed to determine the energy barriers of chemical reactions, providing insights into reaction kinetics and mechanisms. For Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate, this could involve modeling its synthesis or degradation pathways.

Beyond HOMO-LUMO, a detailed analysis of the molecular orbitals can reveal sites susceptible to electrophilic or nucleophilic attack. The distribution and energy of these orbitals dictate the molecule's reactivity profile. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the charge distribution and identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate, which has a rotatable ethyl acetate (B1210297) group, MD simulations can explore its conformational landscape to identify the most stable arrangements (conformers). These simulations also provide valuable information on intermolecular interactions, such as hydrogen bonding, which are crucial in understanding the molecule's behavior in a condensed phase or its interaction with biological targets. researchgate.net

Quantitative Structure-Property Relationships (QSPR) Modeling for Predicting Physicochemical Attributes

QSPR modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. By developing a mathematical model based on a set of known molecules, the properties of new or uncharacterized molecules like Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate can be predicted. Relevant attributes for synthesis and stability, such as boiling point, solubility, and partition coefficient, could be estimated using QSPR models.

Retrosynthetic Analysis and Synthesis Planning through Computational Tools

Computational tools can assist in planning the synthesis of a target molecule. Retrosynthetic analysis software can propose potential synthetic routes by breaking down the target molecule into simpler, commercially available precursors. These programs utilize databases of known chemical reactions and reaction rules to suggest efficient and feasible synthetic pathways for Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for the Synthesis of Pyridine (B92270) Derivatives

The chemical industry is shifting towards more sustainable and environmentally friendly practices, a trend that is heavily influencing the synthesis of pyridine derivatives. citedrive.comacs.org Green chemistry principles are being integrated into synthetic routes to minimize waste, reduce energy consumption, and utilize less hazardous substances. researchgate.netresearcher.life Key strategies include the use of green catalysts, environmentally benign solvents, and energy-efficient reaction conditions like microwave-assisted synthesis. researchgate.netresearchgate.netacs.org

A primary focus of green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. Research has highlighted several promising options for pyridine synthesis.

Ionic Liquids (ILs): These salts, which are liquid at low temperatures, offer advantages such as low volatility, high thermal stability, and recyclability. They can act as both solvents and catalysts, enhancing reaction rates and selectivity in multicomponent reactions for pyridine synthesis. dntb.gov.ua

Water: As a solvent, water is non-toxic, inexpensive, and non-flammable. The development of water-soluble catalysts is enabling more reactions, such as the synthesis of pyridine dicarbonitriles, to be performed in aqueous media. researchgate.net

Solvent-Free Synthesis: An ideal green approach is to eliminate the solvent entirely. researcher.life Solvent- and halide-free methods for the C-H functionalization of pyridine N-oxides have been developed, representing a highly atom-economical route. rsc.org

Reusable Catalysts: The use of heterogeneous catalysts that can be easily separated and reused is a cornerstone of sustainable synthesis. numberanalytics.com Materials like activated fly ash and various nanocatalysts are being explored as efficient, eco-friendly, and recyclable catalysts for synthesizing pyridine derivatives. researchgate.netbhu.ac.in

| Green Approach | Example Solvent/Reagent | Key Advantages | Relevant Syntheses |

| Alternative Solvents | Ionic Liquids | Recyclable, enhances selectivity, low volatility dntb.gov.ua | Multicomponent pyridine synthesis dntb.gov.ua |

| Water | Non-toxic, inexpensive, safe researchgate.net | Pyridine dicarbonitriles researchgate.net | |

| Solvent-Free | Reaction neat | High atom economy, no solvent waste rsc.org | Pyridine-2-yl substituted ureas rsc.org |

| Reusable Catalysts | Activated Fly Ash | Eco-friendly, reusable, efficient bhu.ac.in | Imidazo[1,2-a]pyridines bhu.ac.in |

| Nano-Fe3O4 | Magnetic separation, high activity, reusable researchgate.net | Pyridine derivatives researchgate.net |

Photoredox catalysis and electrosynthesis are emerging as powerful tools for the functionalization of C-H and C-Br bonds under mild conditions, offering new pathways for modifying complex molecules like Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate. numberanalytics.com

Photoredox Catalysis: This technique uses visible light to activate a photocatalyst, which can then mediate electron transfer processes to generate reactive radical intermediates. nih.govacs.org This has been successfully applied to the alkylation and heteroarylation of unactivated C(sp3)–H bonds using pyridine N-oxides as precursors for the radical species. nih.govacs.org It enables the formation of new C(sp2)–C(sp3) bonds with distinct positional selectivity that differs from classical methods. iciq.orgresearchgate.net These strategies are being employed in late-stage functionalization of pharmaceutical derivatives. nih.gov

Electrosynthesis: Electrocatalysis uses an electric potential to drive chemical reactions, providing a green alternative to conventional reagents. numberanalytics.com This approach is being explored for various transformations in pyridine synthesis, including oxidation and reduction reactions, offering high selectivity and minimizing waste. numberanalytics.com

Flow Chemistry and Continuous Processing for Scalable Production

For the large-scale industrial production of pyridine derivatives, flow chemistry offers significant advantages over traditional batch processing. mdpi.com By conducting reactions in continuous flow microreactors, chemists can achieve better control over reaction parameters, leading to improved safety, efficiency, and scalability. mdpi.comorganic-chemistry.org

Researchers have demonstrated that flow reactors can significantly reduce production costs and increase yields for pharmaceutical ingredients. vcu.edu For example, a five-step batch process for the HIV drug Nevirapine was converted to a single continuous step, increasing the yield from 58% to 92% and cutting projected production costs by 75%. vcu.edu Continuous flow systems have been successfully used for various pyridine syntheses, including N-oxidation reactions and the Bohlmann-Rahtz pyridine synthesis, demonstrating high efficiency and stability over extended operational periods. organic-chemistry.orgresearchgate.net Autonomous self-optimizing flow systems are also being developed to rapidly identify optimal reaction conditions for the synthesis of complex molecules like pyridine-oxazoline (PyOX) ligands. rsc.org

Chemoenzymatic Synthesis Strategies Utilizing Biocatalysis

The integration of biocatalysis with traditional chemical synthesis, known as a chemoenzymatic approach, is a rapidly growing field for producing complex chiral molecules. acs.orgwhiterose.ac.uk Enzymes offer unparalleled selectivity under mild conditions, which is particularly valuable for the synthesis of pharmaceutical intermediates. ukri.org

Recent research has demonstrated a general chemoenzymatic method for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with precise stereochemistry. acs.orgwhiterose.ac.uk This has been applied to the synthesis of intermediates for drugs like the ovarian cancer therapy Niraparib. acs.org Whole-cell biocatalysis is also being used to create versatile pyridine intermediates from simple, naturally occurring precursors, offering a more sustainable alternative to multi-step organic synthesis. rsc.org Furthermore, enzymes like Novozym 435 are being used to efficiently catalyze the synthesis of pyridine esters under mild conditions, with the enzyme being recyclable for multiple cycles. nih.gov

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of new and improved catalytic systems is crucial for advancing pyridine synthesis. numberanalytics.com Research is focused on creating catalysts that offer better efficiency, higher selectivity, and greater sustainability. numberanalytics.com

Transition Metal Catalysts: Palladium-catalyzed cross-coupling reactions are widely used for making substituted pyridines, and new catalysts with improved activity are expanding the scope of these reactions. numberanalytics.com Copper-catalyzed systems are also proving effective for a range of transformations, including highly enantioselective alkylation of alkenyl pyridines. researchgate.netorganic-chemistry.org

Heterogeneous Catalysts: Solid-supported catalysts like zeolites (e.g., HZSM-5) and metal-organic frameworks (MOFs) are advantageous due to their ease of separation and recyclability. numberanalytics.comresearchgate.net They have been successfully used for the vapor-phase synthesis of pyridine bases and other derivatization reactions. numberanalytics.comresearchgate.net

Chiral Catalysis: For the synthesis of enantiomerically pure pharmaceuticals, chiral catalysis is essential. numberanalytics.com Transition metal complexes with chiral ligands are being employed to catalyze asymmetric reactions, leading to enantiomerically enriched pyridine derivatives. numberanalytics.comresearchgate.net

Exploration of New Chemical Transformations and Methodologies Utilizing Multi-Functional Pyridines

A significant challenge in synthetic chemistry is the selective functionalization of complex molecules that already contain multiple reactive sites, such as Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate. Future research is aimed at developing novel transformations that can precisely modify such scaffolds.

A key area of focus is the C-H functionalization at positions that are electronically and sterically difficult to access. nih.gov For instance, the functionalization of the C4 position of the pyridine ring has traditionally been challenging. nih.gov However, new methods using organosodium bases have been developed to achieve selective metalation and subsequent alkylation or cross-coupling at the C4 position. nih.govresearchgate.netnih.gov Similarly, a breakthrough strategy has been developed for the functionalization of the "meta-position" (C3 or C5) by temporarily de-aromatizing the pyridine ring, which reverses its electronic properties and allows for selective modification. innovations-report.comanalytik.news

Beyond C-H functionalization, entirely new concepts like "skeletal editing" are emerging. rsc.org Researchers have reported a pyridine-to-benzene transformation via a nitrogen-to-functionalized carbon atom transmutation. This remarkable process allows for the direct installation of a wide variety of functional groups into the core scaffold of the molecule, opening up unprecedented avenues for molecular design. rsc.org

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate, and how can regioselectivity be controlled during bromination?

Methodological Answer:

The synthesis typically involves bromination of a pyridine precursor followed by esterification. For bromination, regioselective introduction of bromine at the 5-position of the pyridine ring can be achieved using protocols similar to those for 5-bromo-2-ethoxypyridine (e.g., electrophilic substitution with NBS or direct bromination under controlled conditions) . Protecting the 3-amino group with a temporary group (e.g., acetyl or tert-butoxycarbonyl) is critical to avoid side reactions during bromination . Esterification of the acetic acid moiety with ethanol under acid catalysis (e.g., H₂SO₄) is standard, but microwave-assisted synthesis may improve yields .

Key Considerations:

- Monitor reaction temperature to prevent debromination or ester hydrolysis.

- Use TLC or HPLC to track intermediates (e.g., ).

Basic: Which analytical techniques are most effective for characterizing Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate and verifying purity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.1–4.3 ppm for -OCH₂CH₃ and δ ~170 ppm for the carbonyl) and bromine/amino substituents (e.g., aromatic proton splitting patterns) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Single-crystal analysis resolves structural ambiguities (e.g., ). SHELXL is recommended for refinement, particularly for handling twinning or disorder .

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity; use C18 columns and acetonitrile/water gradients .

Advanced: How can crystallographic challenges (e.g., disorder, twinning) be addressed when resolving the structure of Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate?

Methodological Answer: